Spirocyclic Core Conformation and Pharmacophore Geometry: [4.6] vs. [5.5] Scaffold Comparison
The 2,9-diazaspiro[4.6]undecane core imparts a distinct conformational profile compared to the more common 2,9-diazaspiro[5.5]undecane system. While both are spirocycles, the [4.6] ring system creates a different spatial arrangement of the nitrogen atoms and the carbonyl group, which is critical for interacting with specific binding pockets. This structural difference is a primary driver for exploring this specific scaffold in medicinal chemistry programs where the [5.5] system may not yield the desired binding mode [1]. Quantitative conformational data comparing the [4.6] and [5.5] scaffolds are not available in the public domain for this exact core.
| Evidence Dimension | Scaffold Geometry |
|---|---|
| Target Compound Data | 2,9-Diazaspiro[4.6]undecane core |
| Comparator Or Baseline | 2,9-Diazaspiro[5.5]undecane core |
| Quantified Difference | Qualitative difference in three-dimensional conformation based on ring size. |
| Conditions | Inferred from molecular modeling and scaffold design principles. |
Why This Matters
For projects requiring a specific spirocyclic geometry for target engagement, the [4.6] scaffold provides a distinct alternative to the more prevalent [5.5] system, enabling scaffold-hopping strategies and exploration of novel intellectual property space.
- [1] Diazaspiro[5.5]undecane derivative and use thereof. Patent WO2018059537A1. View Source
